molecular formula C25H20O6 B2827502 benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate CAS No. 329709-23-1

benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

Cat. No.: B2827502
CAS No.: 329709-23-1
M. Wt: 416.429
InChI Key: QJUHUBAFPAESBT-UHFFFAOYSA-N
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Description

Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate (CAS: 329709-23-1) is a synthetic coumarin derivative characterized by a 4H-chromen-4-one core substituted at positions 2, 3, and 7. Its structure includes:

  • 2-methyl group: Enhances steric bulk and influences electron distribution.
  • 7-oxyacetate benzyl ester: Provides ester functionality, affecting solubility and reactivity.
    This compound is primarily utilized in organic synthesis and materials science, with structural analogs explored for biological activities such as antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

benzyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-17-25(31-19-10-6-3-7-11-19)24(27)21-13-12-20(14-22(21)30-17)28-16-23(26)29-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUHUBAFPAESBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents at key positions, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name (CAS) Substituents Molecular Formula* Molecular Weight* Key Features Reference
Target compound (329709-23-1) 2-methyl, 3-phenoxy, 7-oxyacetate benzyl ester C₂₆H₂₀O₆ 452.43 High lipophilicity; ester group enhances hydrolytic stability.
Benzyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (MFCD02921191) 3-benzyl, 4-methyl, 7-oxyacetate benzyl ester C₂₇H₂₂O₅ 426.46 Increased steric bulk from benzyl group; potential for enhanced bioactivity.
Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 3-(2-methoxyphenoxy), 2-methyl, 7-oxyacetate benzyl ester C₂₆H₂₂O₇ 462.45 Methoxy group improves solubility; electron-rich for H-bonding.
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (376380-65-3) 3-benzyl, 4-methyl, 7-oxyacetamide C₂₀H₁₇NO₄ 335.36 Amide group enhances hydrogen bonding; potential CNS activity.
2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (438030-13-8) 4-butyl, 7-methyl, 5-oxyacetic acid C₁₅H₁₄O₄ 258.28 Acidic functionality improves water solubility; agrochemical applications.

*Molecular formulas and weights are calculated based on IUPAC naming conventions where explicit data were unavailable in evidence.

Key Findings:

Substituent Impact on Solubility: Phenoxy and methoxyphenoxy groups (e.g., ) increase hydrophobicity, while carboxylic acid derivatives (e.g., ) enhance aqueous solubility. The benzyl ester in the target compound improves stability but reduces polarity compared to amide derivatives (e.g., ).

Synthetic Methods: Thiazolidinone derivatives (e.g., ) are synthesized via refluxing with mercaptoacetic acid and ZnCl₂, highlighting the role of Lewis acids in cyclization.

Crystallographic Insights :

  • SHELX programs (e.g., ) are critical for resolving coumarin derivatives’ crystal structures. Hydrogen-bonding patterns (e.g., ) influence packing, as seen in brominated analogs (e.g., ).

Biological Activity

Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate, a compound with significant structural complexity, exhibits a range of biological activities that are of considerable interest in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a chromone backbone, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of key intermediates like 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol. The etherification reaction with benzyl acetate under basic conditions leads to the formation of the final product.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several physiological processes. Key activities include:

1. Antioxidant Properties

  • The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have shown its effectiveness in scavenging free radicals and reducing lipid peroxidation, particularly under hyperglycemic conditions .

2. Anti-inflammatory Effects

  • This compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways. This action is mediated through the modulation of specific signaling pathways that regulate inflammation.

3. Anticancer Activity

  • Research indicates that this compound may possess anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7). In vitro studies have demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

The mechanism of action for this compound involves several biochemical interactions:

Enzyme Inhibition : The compound may inhibit key enzymes such as aldose reductase (ALR2), which plays a role in diabetic complications by converting glucose into sorbitol. Inhibition of ALR2 can reduce oxidative stress and prevent cellular damage associated with diabetes .

Modulation of Signaling Pathways : By interacting with various proteins and enzymes, the compound can modulate signaling pathways related to inflammation and apoptosis, thereby influencing cell survival and proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-{[(2-methyl-4-oxo-3-phenyloxychromen)]}benzoateChromenone core; lacks benzyloxy groupDifferent biological activity due to structural variations
6-Ethyl 2-methyl 4-Oxo 3-phenoContains an ethyl group; different substitution patternMay exhibit enhanced lipophilicity
Benzyl N-(benzyloxycarbonyl)-beta-alaninateIncludes beta-alanine derivativePotential for improved bioavailability

This comparison highlights how structural modifications can influence biological activity and therapeutic potential.

Case Studies

Recent studies have focused on evaluating the efficacy of benzyl 2-[(2-methyl-4-oxo-3-phenyloxychromen)]acetate in various biological assays:

  • Antioxidant Activity Assessment :
    • Using DPPH and TBARS assays, researchers demonstrated that the compound effectively scavenges free radicals and protects against lipid peroxidation in vitro .
  • Cytotoxicity Studies :
    • In vitro testing against MCF-7 cancer cells revealed that benzyl 2-[...]-acetate exhibits significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

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